molecular formula C10H15N5O3 B028297 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine CAS No. 105868-85-7

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine

Cat. No.: B028297
CAS No.: 105868-85-7
M. Wt: 253.26 g/mol
InChI Key: SCBFBAWJWLXVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine typically involves the reaction of guanine with a suitable alkylating agent. One common method includes the use of 4-hydroxy-2-(hydroxymethyl)butyl bromide as the alkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .

Scientific Research Applications

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine involves its conversion to mono-, di-, and triphosphate derivatives in virus-infected cells. The triphosphate form inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby preventing viral DNA synthesis and replication . This compound is not an obligate chain terminator but supports limited DNA chain extension .

Properties

IUPAC Name

2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFBAWJWLXVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869696
Record name 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105868-85-7
Record name 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105868857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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